2-(Allyloxy)-4-aminobenzonitrile
Description
2-(Allyloxy)-4-aminobenzonitrile is a benzonitrile derivative featuring an allyloxy (–O–CH₂–CH=CH₂) group at the 2-position and an amino (–NH₂) group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The allyloxy group introduces steric and electronic effects, enhancing reactivity in cyclization and cross-coupling reactions, while the 4-amino group enables participation in hydrogen bonding and coordination chemistry. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for antiretroviral drugs and heterocyclic scaffolds .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-amino-2-prop-2-enoxybenzonitrile |
InChI |
InChI=1S/C10H10N2O/c1-2-5-13-10-6-9(12)4-3-8(10)7-11/h2-4,6H,1,5,12H2 |
InChI Key |
JOJXKJWLTWFZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Aminobenzonitrile (C₇H₆N₂)
- Key Differences : Lacks the allyloxy substituent, reducing steric hindrance and altering electronic properties.
- Applications: Direct precursor for Rilpivirine (HIV treatment) due to its amino-cyano motif .
- Reactivity: The absence of allyloxy limits its utility in allylation or cycloaddition reactions compared to 2-(Allyloxy)-4-aminobenzonitrile.
4-(Allyloxy)-2-fluorobenzonitrile (C₁₀H₈FNO)
- Structure: Fluorine at the 2-position instead of an amino group.
- Properties : Fluorine’s electronegativity increases polarity and metabolic stability. Molecular weight: 177.18 g/mol .
- Synthetic Utility: Fluorine directs electrophilic substitution reactions regioselectively, unlike the amino group in the target compound.
4-(4-Chloro-3-methylphenoxy)benzonitrile (C₁₄H₁₀ClNO)
4-[2-(Aminooxy)ethoxy]benzonitrile (C₉H₁₀N₂O₂)
- Structure: Aminooxy-ethoxy chain instead of allyloxy.
- Synthesis : Optimized routes achieve 96% yield via condensation reactions .
- Reactivity: The aminooxy group enables oxime formation, diverging from the allyloxy’s cyclization pathways.
Comparative Data Table
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